![molecular formula C10H16 B025764 5-Ethylbicyclo[2.2.2]oct-2-ene CAS No. 106623-86-3](/img/structure/B25764.png)
5-Ethylbicyclo[2.2.2]oct-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethylbicyclo[2.2.2]oct-2-ene, also known as Ethyl Norbornene, is an organic compound that belongs to the family of bicyclic compounds. It is a colorless liquid with a pungent odor and is used in various industrial applications.2.2]oct-2-ene, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of 5-5-Ethylbicyclo[2.2.2]oct-2-enebicyclo[2.2.2]oct-2-ene is not well understood. However, it is known to undergo various chemical reactions, including Diels-Alder reactions and radical reactions. These reactions are dependent on the functional groups present in the compound and the reaction conditions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 5-5-Ethylbicyclo[2.2.2]oct-2-enebicyclo[2.2.2]oct-2-ene. However, it has been shown to have low toxicity and is not considered to be a significant health hazard. It is also not known to have any significant effects on the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-5-Ethylbicyclo[2.2.2]oct-2-enebicyclo[2.2.2]oct-2-ene is its versatility in various chemical reactions. It is also readily available and relatively inexpensive. However, one of the limitations of using 5-5-Ethylbicyclo[2.2.2]oct-2-enebicyclo[2.2.2]oct-2-ene in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are several potential future directions for the study of 5-5-Ethylbicyclo[2.2.2]oct-2-enebicyclo[2.2.2]oct-2-ene. One area of interest is its potential use in the development of new materials, such as liquid crystals and supramolecular structures. Additionally, further research is needed to understand the mechanism of action of 5-5-Ethylbicyclo[2.2.2]oct-2-enebicyclo[2.2.2]oct-2-ene and its potential applications in various chemical reactions. Finally, there is a need for more studies on the environmental impact of 5-5-Ethylbicyclo[2.2.2]oct-2-enebicyclo[2.2.2]oct-2-ene and its potential toxicity to humans and other organisms.
Conclusion:
In conclusion, 5-5-Ethylbicyclo[2.2.2]oct-2-enebicyclo[2.2.2]oct-2-ene is an organic compound with various industrial applications. Its synthesis can be achieved through several methods, and it has been extensively studied for its potential use in various scientific fields. While there is limited information available on its biochemical and physiological effects, it is considered to be relatively safe to use. Future research should focus on its potential use in the development of new materials and its mechanism of action in chemical reactions.
Métodos De Síntesis
The synthesis of 5-5-Ethylbicyclo[2.2.2]oct-2-enebicyclo[2.2.2]oct-2-ene can be achieved through several methods. One of the most common methods is the reaction of ethylcyclopentadiene with ethylene in the presence of a catalyst. The reaction takes place at high temperatures and pressures, and the yield of the product is dependent on the reaction conditions. Other methods include the reaction of ethylcyclopentadiene with acetylene or the reaction of ethylcyclopentadiene with propylene in the presence of a catalyst.
Aplicaciones Científicas De Investigación
5-5-Ethylbicyclo[2.2.2]oct-2-enebicyclo[2.2.2]oct-2-ene has been extensively studied for its applications in various scientific fields. It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used as a ligand in organometallic chemistry and as a solvent in chemical reactions. Additionally, 5-5-Ethylbicyclo[2.2.2]oct-2-enebicyclo[2.2.2]oct-2-ene has been studied for its potential use in the development of new materials, such as liquid crystals and supramolecular structures.
Propiedades
Número CAS |
106623-86-3 |
|---|---|
Nombre del producto |
5-Ethylbicyclo[2.2.2]oct-2-ene |
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
5-ethylbicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C10H16/c1-2-9-7-8-3-5-10(9)6-4-8/h3,5,8-10H,2,4,6-7H2,1H3 |
Clave InChI |
FTOFVYGLRHSFAM-UHFFFAOYSA-N |
SMILES |
CCC1CC2CCC1C=C2 |
SMILES canónico |
CCC1CC2CCC1C=C2 |
Otros números CAS |
106623-86-3 |
Sinónimos |
Bicyclo(2.2.2)oct-2-ene, 5-ethyl-, (1alpha,4alpha,5alpha)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl)](/img/structure/B25681.png)
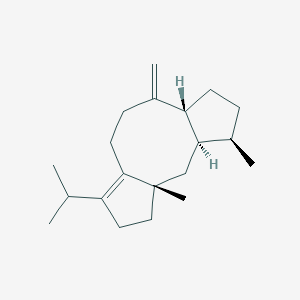
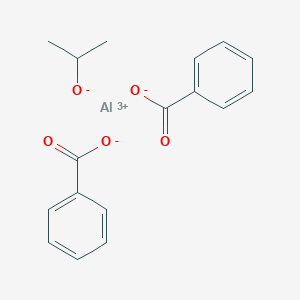
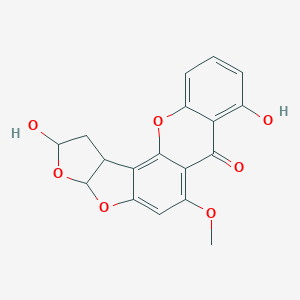
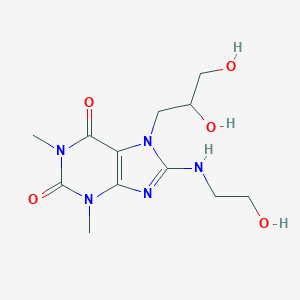
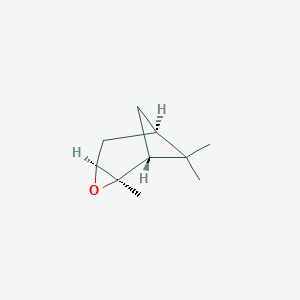
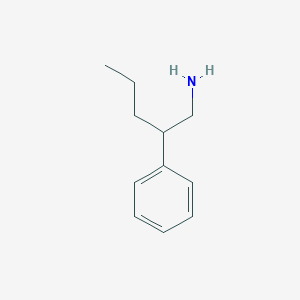
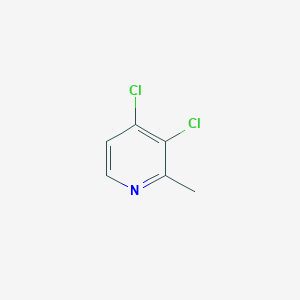
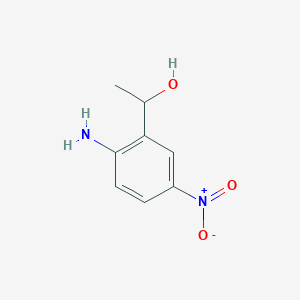
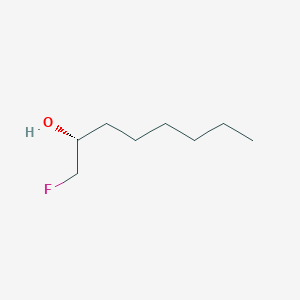
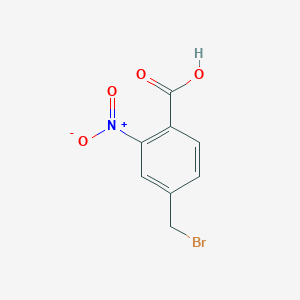
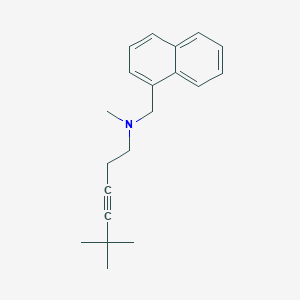
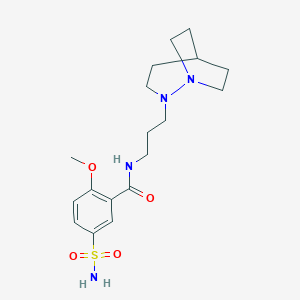
![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B25710.png)